3H-Imidazo[4,5-b]pyridine-7-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship

Medicinal chemistry teams require regiospecific scaffolds for reproducible kinase SAR. The 7-carboxamide isomer offers distinct hinge-binding not replicated by 6- or 2-substituted analogs. - Validated c-Met inhibition (IC50 0.087 μM), >100-fold selectivity over off-target kinases - Purine-mimetic core enhances metabolic stability vs pyrrolopyridines - ≥95% purity, derivatization-ready (Suzuki, amide coupling) - Ideal for FBDD libraries (MW 162.15, estimated solubility >1 mg/mL)

Molecular Formula C7H6N4O
Molecular Weight 162.15
CAS No. 78316-12-8
Cat. No. B3029779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine-7-carboxamide
CAS78316-12-8
Molecular FormulaC7H6N4O
Molecular Weight162.15
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)N)NC=N2
InChIInChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)10-3-11-7/h1-3H,(H2,8,12)(H,9,10,11)
InChIKeyNGNCLFMILGRPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine-7-carboxamide: Core Kinase Scaffold


3H-Imidazo[4,5-b]pyridine-7-carboxamide (CAS 78316-12-8) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine bicyclic framework with a carboxamide moiety at the 7‑position . Its purine‑mimetic structure enables versatile interactions with kinase ATP‑binding pockets, making it a foundational scaffold in medicinal chemistry . This core is extensively utilized in the design of kinase inhibitors, including those targeting c‑Met, Aurora kinases, and mixed lineage kinase 3 (MLK3), due to its favorable hydrogen‑bonding and π‑stacking capabilities [1].

3H-Imidazo[4,5-b]pyridine-7-carboxamide: Role of 7-Carboxamide


Substituting 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide with a generic imidazopyridine scaffold is insufficient for precise medicinal chemistry applications. The regiochemistry of the carboxamide at the 7‑position directly influences the compound's hydrogen‑bonding network within kinase ATP‑binding sites, a feature that is not replicated by the 6‑carboxamide isomer or the 2‑carboxamide isomer, which exhibit different selectivity profiles and binding modes [1][2]. Additionally, the purine‑mimetic imidazo[4,5‑b]pyridine core offers enhanced metabolic stability compared to structurally similar pyrrolopyridine scaffolds, while maintaining synthetic accessibility and derivatization potential [3]. For programs requiring robust structure‑activity relationships and reproducible biological activity, the specific 7‑carboxamide substitution on the imidazo[4,5‑b]pyridine core is essential.

3H-Imidazo[4,5-b]pyridine-7-carboxamide vs Key Comparators


Binding Mode: 7- vs 6-Carboxamide Regioisomers

The 7‑carboxamide derivative 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide (78316‑12‑8) enables a distinct hydrogen‑bonding pattern with the kinase hinge region compared to the 6‑carboxamide isomer (e.g., 3H‑imidazo[4,5‑b]pyridine‑6‑carboxamide). Crystallographic studies of 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide‑based inhibitors bound to c‑Met kinase reveal that the 7‑carboxamide moiety forms a conserved bidentate hydrogen bond with the hinge residue Met1160, contributing to sub‑micromolar enzymatic inhibition (IC50 = 0.087 μM against c‑Met) [1]. In contrast, 6‑carboxamide derivatives have been primarily exploited as anti‑inflammatory agents via mPGES‑1 inhibition, with no demonstrated kinase activity, highlighting a clear divergence in target engagement [2].

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship

MLK3 Inhibition: 7-Carboxamide vs Other Heterocycles

3H‑Imidazo[4,5‑b]pyridine‑7‑carboxamide (78316‑12‑8) serves as a key scaffold for the development of potent mixed lineage kinase 3 (MLK3) inhibitors. A recent study by Yoon et al. (2024) evaluated a series of 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide derivatives against MLK3, reporting IC50 values ranging from 0.12 to 2.5 μM [1]. The most potent compound in this series (compound 8d) achieved an IC50 of 0.12 μM, demonstrating that the 7‑carboxamide‑substituted imidazo[4,5‑b]pyridine core is a viable starting point for MLK3‑targeted therapeutics. In comparison, pyrrolo[2,3‑b]pyridine‑5‑carboxamide scaffolds (e.g., JAK3 inhibitors) exhibit moderate MLK3 activity but lack the specific hinge‑binding geometry of the imidazo[4,5‑b]pyridine core, resulting in reduced selectivity for MLK3 over other kinases [2].

Neurodegeneration Kinase Inhibitor Mixed Lineage Kinase 3

Synthetic Versatility: 7- vs 2-Carboxamide

3H‑Imidazo[4,5‑b]pyridine‑7‑carboxamide (78316‑12‑8) is commercially available with a purity of ≥95% from multiple suppliers, enabling rapid access for structure‑activity relationship studies and library synthesis . The 7‑carboxamide position is amenable to diverse chemical modifications, including amide coupling, nucleophilic substitution, and transition‑metal‑catalyzed cross‑coupling reactions, allowing for efficient exploration of chemical space . In contrast, the 2‑carboxamide isomer (CAS 97640‑18‑1) exhibits limited commercial availability and fewer reported derivatization protocols, restricting its utility in high‑throughput medicinal chemistry campaigns . The established synthetic routes for 7‑carboxamide derivatives, such as the Suzuki–Miyaura coupling for aryl substitutions, provide a robust and scalable platform for lead optimization .

Medicinal Chemistry Synthetic Methodology Lead Optimization

Kinase Selectivity: 7-Carboxamide vs Purine Inhibitors

3H‑Imidazo[4,5‑b]pyridine‑7‑carboxamide‑based kinase inhibitors demonstrate a distinct selectivity profile compared to purine‑based inhibitors, which are often plagued by broad‑spectrum activity. For instance, a 7‑carboxamide derivative (compound 8b from Liu et al., 2012) exhibited an IC50 of 0.087 μM against c‑Met kinase with >100‑fold selectivity over a panel of 20 kinases, including VEGFR2, PDGFRβ, and FGFR1 [1]. In contrast, purine analogs (e.g., staurosporine) typically inhibit multiple kinases at sub‑micromolar concentrations, leading to confounding off‑target effects [2]. The imidazo[4,5‑b]pyridine core's distinct hinge‑binding geometry, facilitated by the 7‑carboxamide, contributes to this enhanced selectivity [1].

Kinase Inhibitor Selectivity Off‑Target Activity

3H-Imidazo[4,5-b]pyridine-7-carboxamide Applications


Kinase Inhibitor Discovery & Optimization

3H‑Imidazo[4,5‑b]pyridine‑7‑carboxamide serves as a validated core scaffold for the design of potent and selective kinase inhibitors, particularly targeting c‑Met, Aurora kinases, and MLK3 [1][2]. Its 7‑carboxamide moiety enables specific hinge‑binding interactions, as evidenced by sub‑micromolar IC50 values (e.g., 0.087 μM against c‑Met) and favorable selectivity profiles (>100‑fold over other kinases) [1]. This scaffold is ideal for medicinal chemistry teams seeking to develop targeted therapies for oncology and neurodegenerative diseases.

Chemical Biology Probe Development

The compound's commercial availability (≥95% purity) and well‑established synthetic derivatization methods (Suzuki coupling, amide formation) make it an excellent starting point for generating chemical biology probes . These probes can be used to interrogate kinase signaling pathways, identify novel drug targets, and validate target engagement in cellular and in vivo models. The distinct selectivity profile of 7‑carboxamide derivatives minimizes off‑target confounding, ensuring robust target validation [1].

Fragment-Based Drug Discovery Libraries

3H‑Imidazo[4,5‑b]pyridine‑7‑carboxamide is a highly attractive fragment for inclusion in FBDD libraries due to its low molecular weight (162.15 g/mol), purine‑mimetic structure, and favorable physicochemical properties . Its high aqueous solubility (estimated >1 mg/mL) and multiple hydrogen‑bonding vectors (N1, N3, carboxamide) facilitate efficient fragment screening and hit‑to‑lead optimization, particularly for kinases and other ATP‑binding proteins [2].

Anti-inflammatory Drug Discovery

While the 6‑carboxamide isomer is directly linked to mPGES‑1 inhibition, the 7‑carboxamide scaffold has been explored in the context of MAPEG family enzymes and may offer a structurally distinct entry point for anti‑inflammatory drug discovery [2]. However, this application requires additional validation and is not the primary established use case. Researchers should be aware that the 7‑carboxamide core is primarily kinase‑centric.

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